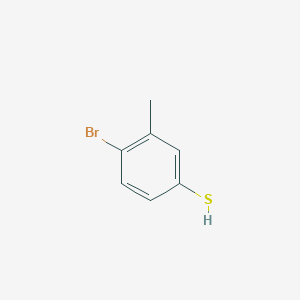

4-Bromo-3-methyl-benzenethiol

Vue d'ensemble

Description

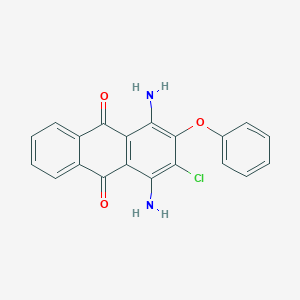

4-Bromo-3-methyl-benzenethiol is a compound that could be categorized within the family of brominated aromatic thiols, which are compounds known for their utility in various chemical syntheses, including pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and structural properties.

Synthesis Analysis

The synthesis of brominated benzenethiols and related compounds often involves halogenation reactions where bromine is introduced into an aromatic ring, potentially followed by thiolation processes. For instance, a synthetic pathway to similar compounds has been demonstrated through reactions involving brominated precursors and subsequent functionalization steps (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of brominated benzenethiols is characterized by the presence of a bromine atom and a methyl group attached to the benzene ring, which significantly influences the electronic distribution, reactivity, and physical properties of the molecule. X-ray crystallography studies on similar brominated compounds reveal insights into C-H···Br, C-Br···Br, and C-Br···π interactions, highlighting the structural diversity and complexity of these molecules (Jones et al., 2012).

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

- Synthetic Pathways and Reactivity : The study of reactions involving benzenethiols, including the reactivity of substituted benzenethiols in organic synthesis, highlights the versatility of these compounds in forming complex molecular structures. For example, benzenethiols undergo reactions that enable the synthesis of addition-elimination products and substitution products, demonstrating their potential in building diverse organic molecules (Zhao et al., 2010).

Material Science

- Electrochemical Applications : The electrochemical bromination of aromatic compounds, akin to 4-Bromo-3-methyl-benzenethiol, is used to synthesize brominated organic materials, which are crucial in the development of electronic devices and materials with specific electronic properties (Kulangiappar et al., 2014).

Biological Applications

- Antibacterial Properties : Compounds structurally similar to 4-Bromo-3-methyl-benzenethiol, such as bromophenols derived from marine algae, exhibit antibacterial activities. These findings suggest potential biomedical applications, including the development of new antibiotics or antiseptic agents (Xu et al., 2003).

Molecular Electronics

- Molecular Junctions and Conductance : Studies on benzene-1,4-dithiol assembled onto gold electrodes provide insights into molecular-scale electronics, demonstrating how sulfur-containing aromatic compounds can be used to measure conductance at the molecular level. This research is foundational for developing molecular electronic devices (Reed et al., 1997).

Safety And Hazards

4-Bromo-3-methyl-benzenethiol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Propriétés

IUPAC Name |

4-bromo-3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJWLHDEWPQTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576478 | |

| Record name | 4-Bromo-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methyl-benzenethiol | |

CAS RN |

14395-52-9 | |

| Record name | 4-Bromo-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)